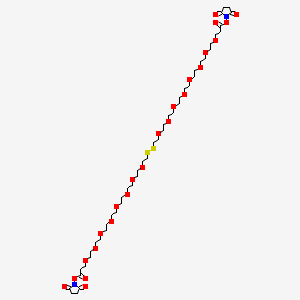
2,6-Dichlor-N4-methylpyridin-3,4-diamin
Übersicht
Beschreibung
2,6-Dichloro-N4-methylpyridine-3,4-diamine is a useful research compound. Its molecular formula is C6H7Cl2N3 and its molecular weight is 192.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dichloro-N4-methylpyridine-3,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-N4-methylpyridine-3,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2,6-Dichlor-N4-methylpyridin-3,4-diamin: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es dient als Baustein für verschiedene heterocyclische Verbindungen aufgrund seiner reaktiven Dichlor- und Aminogruppen . Seine Struktur ermöglicht Substitutionsreaktionen, die zu einer Vielzahl von Derivaten führen können, die bei der Synthese komplexerer Moleküle für Pharmazeutika, Agrochemikalien und andere Industriechemikalien nützlich sind.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird diese Verbindung zur Synthese von Medikamenten verwendet, die therapeutische Eigenschaften aufweisen können. Sie ist besonders relevant bei der Entwicklung von Molekülen, die auf neurologische Pfade zielen, da der Pyridin-Rest ein häufiges Merkmal in vielen neuroaktiven Medikamenten ist . Forscher können die Verbindung modifizieren, um Analoga zu erzeugen, die als potenzielle Kandidaten für die Medikamentenentwicklung dienen können.
Agrochemische Produktion
Die Dichlor- und Aminofunktionalitäten von This compound machen es zu einem Vorläufer bei der Synthese von Agrochemikalien. Es kann verwendet werden, um Verbindungen zu erzeugen, die als Herbizide, Pestizide oder Fungizide dienen. Die Fähigkeit, verschiedene funktionelle Gruppen an bestimmten Positionen am Pyridinring einzuführen, ermöglicht die Herstellung gezielter Agrochemikalien mit den gewünschten Eigenschaften .
Farbstoffzwischenprodukte
Diese Verbindung wird auch bei der Herstellung von Farbstoffen eingesetzt. Sie kann Reaktionen eingehen, um farbige Verbindungen zu bilden, die als Farbstoffe oder Pigmente in Textilien und anderen Materialien verwendet werden. Das Vorhandensein von reaktiven Gruppen ermöglicht die Bildung stabiler Bindungen mit Fasern, was die Haltbarkeit der Farbe sicherstellt .
Materialwissenschaft
In der Materialwissenschaft kann This compound zur Synthese neuartiger Polymere und Beschichtungen verwendet werden. Seine Molekülstruktur kann in Polymerketten integriert werden, um bestimmte Eigenschaften wie thermische Stabilität, Beständigkeit gegen Abbau oder elektrische Leitfähigkeit zu verleihen .
Analytische Chemie
Als analytisches Reagenz kann diese Verbindung in chemischen Analysen und Tests verwendet werden. Es kann mit bestimmten Analyten reagieren, was zu messbaren Veränderungen führt, die quantifiziert werden können. Dies ist besonders nützlich in der Umweltüberwachung und Qualitätskontrolle, wo eine präzise Erkennung von Substanzen erforderlich ist .
Eigenschaften
IUPAC Name |
2,6-dichloro-4-N-methylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-10-3-2-4(7)11-6(8)5(3)9/h2H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEMUHXBVNHEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856220 | |
| Record name | 2,6-Dichloro-N~4~-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914942-86-2 | |
| Record name | 2,6-Dichloro-N~4~-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,13S,14S,17S)-2-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1512818.png)



![(8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1512826.png)









